Mogroside IIe

Descripción general

Descripción

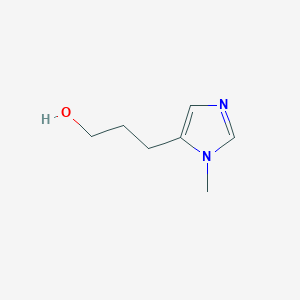

El Mogrosido IIe es un glucósido triterpenoide derivado del fruto de Siraitia grosvenorii, comúnmente conocido como Luo Han Guo o fruta del monje. Este compuesto es conocido por su intenso dulzor, siendo significativamente más dulce que la sacarosa. El Mogrosido IIe es parte de una familia de mogrosidos, los cuales son valorados por sus propiedades edulcorantes no azucaradas y sus posibles beneficios para la salud, incluyendo actividades antioxidantes, antidiabéticas y anticancerígenas .

Aplicaciones Científicas De Investigación

Mogroside IIe has a wide range of applications in scientific research:

Mecanismo De Acción

El Mogrosido IIe ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: Capta los radicales libres, reduciendo el daño oxidativo a las células y los tejidos.

Acción antidiabética: El Mogrosido IIe aumenta la sensibilidad a la insulina y modula el metabolismo de la glucosa, ayudando a mantener los niveles de azúcar en sangre.

Efectos anticancerígenos: Inhibe el crecimiento de las células cancerosas induciendo la apoptosis e inhibiendo las vías de proliferación celular

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Mogroside IIe interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be converted into a sweet triterpenoid saponin mixture through an enzymatic glycosyl transfer method . The number and stereoconfiguration of glucose groups present in the mogroside molecules were found to be the main factor to determine the sweet or bitter taste of a compound .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models . Furthermore, it has been shown to decrease the levels of lactate dehydrogenase 2, creatine phosphokinase isoenzyme, and creatine kinase, and improve heart function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the secretion of interleukin-1, IL-6, and tumor necrosis factor-α, improve myocardial morphology, and reduce myocardial apoptosis in the SD rat model . Furthermore, it inhibits the mRNA and protein expression of active-caspase-3, -8, -9, -12, and Bax and Cyt-C, and promotes the mRNA and protein expression of Bcl-2 in the SD rat model .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, the loss of this compound slowed down after 24 hours, and less than 4% remained which could not be completely reacted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides .

Transport and Distribution

It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Subcellular Localization

It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Mogrosido IIe puede sintetizarse a través de procesos de glicosilación enzimática. Un método común implica el uso de glucanotransferasa de ciclodextrina para transferir unidades de glucosa a la estructura del mogrosido, lo que aumenta su dulzura y estabilidad . Las condiciones de reacción suelen incluir un pH, una temperatura y un sistema de amortiguación controlados para optimizar el rendimiento y la pureza del producto.

Métodos de producción industrial: La producción industrial de Mogrosido IIe implica la extracción del fruto de Luo Han Guo. El proceso incluye:

Cosecha y secado: El fruto se cosecha y se seca para preservar sus compuestos activos.

Extracción: El fruto seco se somete a una extracción con agua o etanol para aislar los mogrosidos.

Purificación: El extracto se purifica entonces utilizando técnicas como la cromatografía en columna para obtener Mogrosido IIe de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El Mogrosido IIe experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: Esta reacción puede modificar la estructura del glucósido, lo que podría alterar su dulzura y su actividad biológica.

Reducción: Las reacciones de reducción pueden afectar a la estructura del triterpenoide, influyendo en la estabilidad y la solubilidad del compuesto.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de glicosilación: Glucanotransferasa de ciclodextrina, donantes de glucosa.

Productos principales: Los productos principales de estas reacciones incluyen diversos derivados glicosilados de Mogrosido IIe, cada uno con niveles de dulzura y actividades biológicas distintas .

4. Aplicaciones de la investigación científica

El Mogrosido IIe tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de glicosilación y la química de los triterpenoides.

Biología: Se investiga por sus propiedades antioxidantes, que ayudan a reducir el estrés oxidativo en los sistemas biológicos.

Medicina: Se explora por sus posibles efectos antidiabéticos y anticancerígenos. .

Comparación Con Compuestos Similares

El Mogrosido IIe se compara con otros mogrosidos como el Mogrosido V y el Mogrosido III:

Mogrosido V: Conocido por su intenso dulzor, más de 300 veces más dulce que la sacarosa. Es el componente principal del fruto maduro de Luo Han Guo.

Mogrosido III: También es un edulcorante, pero con diferentes patrones de glicosilación, lo que afecta a su dulzura y a su bioactividad.

Singularidad del Mogrosido IIe: El Mogrosido IIe es único debido a su patrón de glicosilación específico, que proporciona un equilibrio entre dulzura y actividad biológica. Su dulzura intermedia en comparación con el Mogrosido V lo hace adecuado para diversas aplicaciones en las que se desea un edulcorante menos intenso .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXIMWMLKSCVTD-JLRHFDOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317286 | |

| Record name | Mogroside II-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-38-6 | |

| Record name | Mogroside II-E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mogroside II-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for Mogroside IIe in ameliorating acute pancreatitis?

A1: this compound has been shown to protect against acute pancreatitis (AP) by inhibiting the activity of digestive enzymes like trypsin and cathepsin B. This effect is mediated through the suppression of the Interleukin 9/Interleukin 9 Receptor (IL-9/IL-9R) signaling pathway. [] this compound treatment was observed to decrease IL-9 levels in a mouse model of AP. Further experiments revealed that exogenous IL-9 reversed the inhibitory effects of this compound on trypsin and cathepsin B activity, suggesting a direct link between IL-9 signaling and the protective effects of this compound. []

Q2: How does this compound affect cardiomyocyte apoptosis in the context of diabetic cardiomyopathy?

A2: Studies in a type 2 diabetic rat model show that this compound can inhibit cardiomyocyte apoptosis. This effect is linked to the suppression of various apoptotic pathways, including the downregulation of caspase-3, -8,-9, and -12 activity, as well as the modulation of Bax, Cyt-C, and Bcl-2 expression. []

Q3: Can this compound be modified to enhance its sweetness profile?

A3: Yes, enzymatic glycosyl transfer methods have been successfully employed to convert the naturally bitter this compound into sweeter saponin mixtures. This process involves the addition of α-glucose groups to the this compound molecule. The number and stereochemical configuration of these glucose groups are critical determinants of the resulting sweetness intensity. []

Q4: How does the concentration of this compound change during the maturation of Siraitia grosvenorii fruit?

A4: this compound is found in high concentrations during the early stages of fruit maturation. As the fruit matures, this compound is gradually converted into Mogroside III, which subsequently undergoes further glycosylation to yield Mogroside V. This process leads to a decrease in this compound levels and a concomitant increase in Mogroside V, the predominant saponin in ripe fruit. [, ]

Q5: Beyond its sweetness, does this compound possess any other notable biological activities?

A5: Yes, in addition to its sweetness-modifying properties, this compound exhibits antioxidant activity comparable to naturally occurring mogrosides. Initial safety assessments using mice models suggest that this compound is well-tolerated and does not exhibit acute toxicity. []

Q6: What is the role of post-ripening in influencing the mogroside profile of Siraitia grosvenorii fruit?

A6: Post-ripening plays a crucial role in enhancing the sweetness of Siraitia grosvenorii fruits. During this process, bitter-tasting mogrosides, such as this compound and Mogroside III, are enzymatically converted into sweeter mogrosides containing four to six glucose units, like Mogroside V and VI. []

Q7: Which enzyme is central to the conversion of less sweet mogrosides into sweeter ones during post-ripening?

A7: The glycosyltransferase UGT94-289-3 has been identified as a key enzyme responsible for the glycosylation of mogrosides during the post-ripening process. This enzyme efficiently catalyzes the conversion of mogrosides with fewer glucose units, like Mogroside III, into sweeter, more highly glycosylated mogrosides. []

Q8: Does manipulating the conditions during post-ripening affect mogroside composition?

A8: Yes, controlling the temperature during post-ripening can significantly impact the accumulation of specific mogrosides. For instance, ripening at 35°C for two weeks resulted in a substantial increase in Mogroside V and a doubling of Mogroside VI content. []

Q9: Are there any new natural saponins identified in Momordica grosvenori fruits?

A9: Yes, research has led to the identification of two new natural saponins in Momordica grosvenori fruits: mogroside ⅣA (Ⅶ) and mogroside ⅡA1 (Ⅹ). []

Q10: What is the relationship between photosynthetic rate and mogroside V biosynthesis in Siraitia grosvenorii?

A10: While photosynthesis contributes to sugar production, research suggests that simply increasing glucose levels in the later stages of fruit development does not directly enhance Mogroside V biosynthesis. [] Factors beyond glucose availability, such as the abundance of precursor mogrosides and the activity of key enzymes, appear to play more significant roles in regulating Mogroside V production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)

![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)

![3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2573855.png)

![methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2573856.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)

![[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)